molecular formula C20H23BrCl2F2N2O2 B2522524 1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1215736-36-9

1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No. B2522524
CAS RN: 1215736-36-9
M. Wt: 512.22
InChI Key: WMAMIRGGBPMSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride" is a complex organic molecule that likely exhibits pharmacological properties due to the presence of a piperazine ring, a common feature in many drugs. The molecule contains multiple halogens and a hydroxyl group, suggesting potential reactivity and polarity that could influence its physical and chemical properties.

Synthesis Analysis

The synthesis of piperazine derivatives is well-documented in the literature. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines can be synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Similarly, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a compound with a structure somewhat analogous to the compound , was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions . These methods provide a foundation for the synthesis of the compound , although specific details would need to be tailored to the unique substituents present in its structure.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield different compounds. The structure of the compound would include a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 4-bromo-2,6-difluorophenoxy group, connected through a propan-2-ol linker. The presence of multiple halogens and the ether linkage are likely to influence the electronic distribution and steric hindrance within the molecule.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including substitutions and reactions with acids to form hydrochlorides. For example, 1-(3-chlorophenyl) piperazine was synthesized and then reacted with 1-bromo-3-chloropropane to give a hydrochloride salt . The compound could similarly undergo nucleophilic substitution reactions due to the presence of halogens, which are good leaving groups, and the hydroxyl group could be involved in esterification or etherification reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their chemical structure. For instance, the melting point, solubility, and surface activity are important physicochemical parameters that can be determined experimentally . The presence of halogens and the hydroxyl group in the compound would affect its polarity, solubility in various solvents, and potential for forming hydrogen bonds. Additionally, the lipophilic and hydrophilic balance of the molecule could be assessed using techniques such as reversed-phase thin-layer chromatography and log P estimation .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research efforts have been focused on the synthesis and pharmacological evaluation of novel derivatives, aiming to explore their potential as therapeutic agents. Studies such as the design and synthesis of novel derivatives for antidepressant and antianxiety activities illustrate the methodology and interest in developing compounds with specific biological activities. These efforts are part of a larger scientific endeavor to understand the structure-activity relationships and optimize the pharmacological profiles of such compounds (Kumar et al., 2017).

Antimalarial and Antitumor Activities

Further investigations have delved into the antimalarial and antitumor potentials of related compounds. Research in this area aims to identify novel therapeutic options for diseases with significant unmet medical needs. The synthesis and evaluation of aryl piperazine and pyrrolidine derivatives, for instance, have been explored for their capacity to inhibit the growth of Plasmodium falciparum, showcasing the potential for new antimalarial therapies (Mendoza et al., 2011). Similarly, the synthesis of piperazine-based tertiary amino alcohols and their evaluation for antitumor activities highlight the pursuit of novel anticancer agents (Hakobyan et al., 2020).

properties

IUPAC Name

1-(4-bromo-2,6-difluorophenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrClF2N2O2.ClH/c1-13-2-3-15(22)10-19(13)26-6-4-25(5-7-26)11-16(27)12-28-20-17(23)8-14(21)9-18(20)24;/h2-3,8-10,16,27H,4-7,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAMIRGGBPMSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=C(C=C(C=C3F)Br)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrCl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.